ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
CAS No.:
Cat. No.: VC11165963
Molecular Formula: C26H22O6
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22O6 |
|---|---|
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C26H22O6/c1-3-30-26(28)24-21-15-20(31-16-22(27)17-9-11-19(29-2)12-10-17)13-14-23(21)32-25(24)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |
| Standard InChI Key | CUPOVIKTGQJYFH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate, reflects its intricate architecture:
-
Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan heterocycle.
-
Substituents:
-
A 4-methoxyphenyl group attached via a ketone-containing ethoxy linker at position 5.
-
A phenyl group at position 2.
-
An ethyl ester at position 3.
-
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| logP | ~5.2 | Fluorophenyl analog: 5.58 |
| Polar Surface Area | ~57 Ų | Comparable benzofurans |
| Hydrogen Bond Acceptors | 8 | Structural similarity |
The methoxy group’s electron-donating effects may enhance solubility in polar solvents compared to halogenated analogs .
Synthetic Pathways and Manufacturing
Core Benzofuran Synthesis
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of phenolic precursors with α,β-unsaturated carbonyl compounds . For example:
-
Cyclization: Reaction of 2-hydroxyacetophenone derivatives with propargyl alcohol under acidic conditions forms the benzofuran ring .
-
Functionalization: Subsequent substitutions introduce the phenyl and methoxyphenyl groups.
Key Synthetic Steps
-
Etherification at Position 5:
-
Esterification at Position 3:
Industrial Considerations
-
Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) may improve yields during coupling reactions .
-
Green Chemistry: Solvent-free mechanochemical methods are emerging for benzofuran synthesis, reducing environmental impact .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
-
logP: Estimated ~5.2, indicating moderate lipophilicity suitable for membrane permeability .
-
Aqueous Solubility: Likely <10 µg/mL due to the bulky aromatic groups, necessitating formulation with solubilizing agents .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include:
-
NMR:
The methoxy group’s electron-donating nature may enhance binding to oxidative stress targets (e.g., Nrf2 pathway) .
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Optimization: The compound’s ester group allows prodrug strategies for improved bioavailability .
-
Targeted Drug Delivery: Functionalization with PEG chains could address solubility limitations .
Material Science
-
Organic Semiconductors: Benzofuran cores with methoxy groups exhibit tunable optoelectronic properties .
Challenges and Future Directions
Knowledge Gaps
-
Toxicity Profiling: No in vivo data exist for this compound; preliminary studies are needed.
-
Synthetic Scalability: Current routes require optimization for multi-kilogram production.
Research Priorities
-
Structure-Activity Relationships: Systematic variation of substituents to delineate pharmacophores.
-
Crystallographic Studies: X-ray diffraction to resolve 3D conformation and binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume